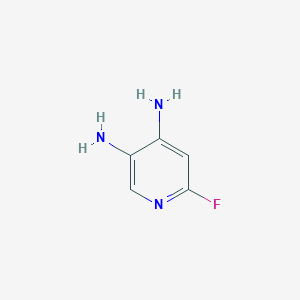

6-Fluoropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOINDABWBSPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483653 | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-24-5 | |

| Record name | 6-Fluoro-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diamino-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoropyridine-3,4-diamine CAS number 60186-24-5

An In-depth Technical Guide on 6-Fluoropyridine-3,4-diamine (CAS: 60186-24-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a fluorine atom and two adjacent amino groups on a pyridine core, offers multiple reaction sites for chemical modification. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[1][2][3][4] The vicinal diamine functionality is a key precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are prevalent in many biologically active compounds.[5] This guide provides a comprehensive overview of the known properties, potential synthesis protocols, reactivity, and applications of this compound.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. Data is compiled from publicly available chemical databases.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 60186-24-5 | [6][7][8] |

| Molecular Formula | C₅H₆FN₃ | [6][7][8] |

| Molecular Weight | 127.12 g/mol | [6][7][8] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3,4-Diamino-6-fluoropyridine, 6-FLUORO-3,4-PYRIDINEDIAMINE |[6][8] |

Table 2: Computed Structural and Chemical Descriptors

| Descriptor | Value | Source |

|---|---|---|

| XLogP3 | -0.1 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Exact Mass | 127.05457537 Da | [6] |

| Monoisotopic Mass | 127.05457537 Da | [6] |

| Topological Polar Surface Area | 64.9 Ų | [6] |

| Heavy Atom Count | 9 | [6] |

| InChI | InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,(H2,7,8) | [6] |

| InChIKey | WAOINDABWBSPMY-UHFFFAOYSA-N |[6] |

Synthesis and Experimental Protocols

3.1 Plausible Synthesis Pathway

The logical precursor for this synthesis is 2-fluoro-5-nitro-4-aminopyridine or a related isomer. The final key step is the selective reduction of the nitro group to an amine.

Caption: Plausible two-step synthesis of this compound.

3.2 Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical transformations for analogous compounds.[9] Researchers should perform small-scale trials to optimize conditions.

Step 1: Nitration of a Precursor (Example)

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add the starting aminopyridine precursor to a mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Execution: Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitro-amino product.

-

Purification: Filter the crude product, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol may be required.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Suspend the synthesized nitro-amino pyridine intermediate in a solvent such as ethanol or acetic acid.

-

Reaction Execution: Add a reducing agent. Common methods include using iron powder in the presence of an acid like HCl, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Heat the reaction mixture to reflux for several hours.

-

Workup: After the reaction is complete, filter the mixture while hot to remove the catalyst or iron salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent and wash with a basic solution to remove any remaining acid. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and evaporate the solvent. The final product, this compound, can be further purified by column chromatography or recrystallization.

Caption: General experimental workflow for synthesis and purification.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two key functional groups: the vicinal diamines and the fluorine atom alpha to the ring nitrogen.

4.1 Reactivity of the Diamine Group The adjacent 3,4-diamine functionality is a powerful tool for constructing fused heterocyclic rings. It can react with a variety of dicarbonyl compounds or their equivalents to form five-membered rings, most notably imidazopyridines. This is a crucial transformation for building complex scaffolds in drug discovery.

4.2 Reactivity of the Fluorine Atom The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alcohols, thiols), providing a direct route to introduce further diversity into the molecule. The SNAr reactions of fluoropyridines are noted to be significantly faster than those of their chloro- or bromo-analogs.[10][11]

Caption: Key reaction pathways for this compound.

4.3 Applications in Drug Development This compound is primarily used as an intermediate or building block.[8] The fluoropyridine motif is present in numerous FDA-approved drugs, where it enhances pharmacological properties.[1][4] Similarly, diaminopyridine structures are precursors to a range of therapeutics, including some antineoplastic agents that act as dihydrofolate reductase inhibitors.[12] Therefore, this compound is a high-value starting material for creating libraries of novel compounds for screening against various biological targets.

Spectral Data (Predicted)

While specific spectral data for this compound is not available in the cited literature, a prediction of the key signals can be made based on its structure and data from analogous compounds.[13][14][15]

Table 3: Predicted NMR and IR Spectral Features

| Spectroscopy | Predicted Features |

|---|---|

| ¹H NMR | - Two distinct signals in the aromatic region (6.0-8.0 ppm) for the two pyridine ring protons. - Two broad signals for the two different amine (-NH₂) groups, which are exchangeable with D₂O. |

| ¹³C NMR | - Five distinct signals for the carbon atoms of the pyridine ring. Chemical shifts will be influenced by the fluorine and nitrogen substituents. |

| ¹⁹F NMR | - A single signal characteristic of a fluorine atom attached to a pyridine ring. |

| IR | - N-H stretching bands for the primary amines (approx. 3300-3500 cm⁻¹). - C=C and C=N stretching bands for the aromatic ring (approx. 1500-1650 cm⁻¹). - A C-F stretching band (approx. 1000-1250 cm⁻¹). |

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on its structure as a fluorinated aromatic amine, the following general precautions are mandatory.[16][17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation develops.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

-

Conclusion

This compound (CAS: 60186-24-5) is a strategically important chemical intermediate for the synthesis of complex heterocyclic compounds. Its combination of a reactive fluorine atom and a vicinal diamine moiety provides chemists with a versatile platform for generating novel molecular architectures, particularly for applications in pharmaceutical research and drug discovery. Adherence to strict safety protocols is essential when handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Pyridinediamine,6-fluoro-(9CI) | 60186-24-5 [chemicalbook.com]

- 8. This compound - CAS:60186-24-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

- 15. 3-フルオロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. multimedia.3m.com [multimedia.3m.com]

- 19. detax.com [detax.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-3,4-diamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological significance.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆FN₃ | PubChem |

| Molecular Weight | 127.12 g/mol | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (most basic) | Not available (predicted acidic: ~15, predicted basic: ~5-6) | - |

| logP (XLogP3) | -0.1 | PubChem[1] |

| Solubility | Soluble in polar solvents (qualitative) | General knowledge based on structure |

| Polar Surface Area | 64.9 Ų | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug development. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Procedure:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range.

-

A slow heating rate (1-2 °C per minute) is crucial for an accurate determination.

Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Procedure:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a controlled manner.

-

As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

The boiling point is the temperature at which, upon slight cooling, the liquid is drawn up into the capillary tube.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

logP Determination (Reverse-Phase HPLC)

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. Reverse-phase HPLC can be used to estimate logP based on the compound's retention time.

Procedure:

-

A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).

-

The retention times of the standards are recorded.

-

A solution of this compound is then injected under the same chromatographic conditions.

-

The retention time of the compound is measured.

-

The logP of this compound is then interpolated from the calibration curve.

Biological Context and Potential Applications

Fluorinated pyridines are a prominent class of heterocycles in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The diaminopyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors, where the amino groups form key hydrogen bond interactions with the hinge region of the kinase active site.

Given its structural features, this compound is a valuable building block for the synthesis of novel kinase inhibitors. The fluorine atom can modulate the pKa of the pyridine nitrogen and adjacent amino groups, potentially fine-tuning the binding interactions with the target kinase. Furthermore, the C-F bond is highly stable, which can block metabolically labile positions and improve the pharmacokinetic profile of a drug candidate.

Visualizations

References

6-Fluoropyridine-3,4-diamine molecular weight and formula

An In-depth Technical Guide on 6-Fluoropyridine-3,4-diamine

This guide provides essential physicochemical data for this compound, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C5H6FN3[1] |

| Molecular Weight | 127.12 g/mol [2] |

| CAS Number | 60186-24-5[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual manufacturing processes. However, a general synthetic approach often involves the reduction of a corresponding dinitro or nitroamino precursor. Purification is typically achieved through recrystallization or column chromatography, with analytical validation using techniques such as NMR, HPLC, and mass spectrometry to confirm identity and purity.

Compound Data Relationship

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry. The molecular formula represents the elemental composition of the molecule, from which the molecular weight is calculated.

References

Navigating the Spectral Landscape: A Technical Guide to ¹H and ¹⁹F NMR of 6-Fluoropyridine-3,4-diamine

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoropyridine-3,4-diamine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral characteristics, experimental protocols, and data interpretation.

Introduction

This compound is a substituted pyridine derivative whose structural elucidation is paramount for its application. NMR spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution.[1] This guide focuses on the two most relevant nuclei for this compound: ¹H (proton) and ¹⁹F (fluorine). The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a wide chemical shift range, which provides excellent signal dispersion and reduces spectral overlap.[2][3]

Predicted NMR Spectral Data

Due to the absence of a publicly available, experimentally verified spectrum for this compound, the following data is predicted based on the analysis of similar fluorinated pyridine derivatives and established NMR principles. The predicted data serves as a robust guideline for researchers acquiring and interpreting spectra for this molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amino groups (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.50 | Doublet (d) | ³J(H2-F6) ≈ 8-10 Hz |

| H-5 | 6.50 - 6.80 | Doublet (d) | ⁴J(H5-F6) ≈ 2-4 Hz |

| -NH₂ (C3) | 4.00 - 5.50 | Broad Singlet (br s) | - |

| -NH₂ (C4) | 4.00 - 5.50 | Broad Singlet (br s) | - |

Note: Predictions are based on typical values for fluorinated aminopyridines in a common deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display a single signal, as there is only one fluorine atom in the molecule. This signal will be split by the neighboring protons.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-6 | -70 to -100 | Doublet of Doublets (dd) | ³J(F6-H2) ≈ 8-10 Hz, ⁴J(F6-H5) ≈ 2-4 Hz |

Note: ¹⁹F chemical shifts are referenced to CFCl₃ (0 ppm). The wide range is due to the high sensitivity of ¹⁹F to its electronic environment.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for acquiring ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence chemical shifts.[4]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer can be calibrated against a known secondary standard.

-

Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer.

3.2.1. ¹H NMR Acquisition

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (nt): 16 to 64, depending on the sample concentration.

-

Spectral Width (sw): Approximately 16 ppm, centered around 5-6 ppm.

-

Acquisition Time (aq): At least 2 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

3.2.2. ¹⁹F NMR Acquisition

-

Nucleus: ¹⁹F

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgfl' or similar). To observe H-F couplings, a non-decoupled spectrum should also be acquired.

-

Number of Scans (nt): 64 to 256, as ¹⁹F sensitivity can be lower than ¹H in some instruments.

-

Spectral Width (sw): A wide spectral width of ~200 ppm is initially recommended to locate the signal, which can then be narrowed. The center of the spectrum (tof) can be initially set to around -100 ppm.

-

Acquisition Time (aq): 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz for ¹H and 0.5-1.0 Hz for ¹⁹F before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different nuclei.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure and atom numbering scheme.

NMR Analysis Workflow

Caption: General workflow for NMR analysis.

Predicted Spin-Spin Coupling Network

References

Structure and characterization of 6-Fluoropyridine-3,4-diamine

An In-depth Technical Guide to the Structure and Characterization of 6-Fluoropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of resulting molecules, including basicity, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.[1][2] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their importance in pharmacology.[3] This document provides a comprehensive overview of the known structural and chemical properties of this compound, alongside detailed, representative experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, with the CAS number 60186-24-5, is a substituted pyridine.[4][5] Its structure consists of a pyridine ring functionalized with a fluorine atom at the 6-position and two amino groups at the 3 and 4-positions.

Core Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, based on available chemical databases.[4][5]

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 3,4-Diamino-6-fluoropyridine | [4] |

| CAS Number | 60186-24-5 | [4][5] |

| Molecular Formula | C₅H₆FN₃ | [4][5] |

| Molecular Weight | 127.12 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=C(N=C1F)N)N) | [4] |

| InChI Key | OQRXBXNATIHDQO-UHFFFAOYSA-N | [6] |

| XLogP3 (Computed) | -0.1 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Polar Surface Area | 64.9 Ų | [4] |

Synthesis and Characterization Workflow

The general workflow for obtaining and validating the structure of this compound involves synthesis, purification, and subsequent characterization by various analytical techniques.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

While specific published protocols for this compound are scarce, the following sections detail representative methodologies based on established procedures for analogous fluorinated pyridines.

Synthesis Protocol: Reduction of a Dinitro Precursor

A common route to aromatic diamines is the reduction of the corresponding dinitro compound. This hypothetical protocol is based on standard reduction procedures.

-

Precursor Synthesis : Synthesize 2-fluoro-4,5-dinitropyridine from commercially available starting materials via nitration reactions.

-

Apparatus Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add the 2-fluoro-4,5-dinitropyridine (1.0 eq).

-

Solvent Addition : Add a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition : Add a catalyst, typically 10% Palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).

-

Reduction : Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude this compound by flash column chromatography on silica gel to obtain the final product.

Characterization Protocols

NMR spectroscopy is essential for confirming the chemical structure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic signals will exhibit splitting patterns (coupling) influenced by the adjacent fluorine atom and other protons.

-

¹³C NMR : The carbon NMR spectrum will show five signals for the pyridine ring carbons. The carbon atoms bonded to or near the fluorine atom will appear as doublets due to C-F coupling.[8]

-

¹⁹F NMR : The fluorine NMR spectrum provides direct evidence of the fluorine atom. It is expected to show a single resonance, likely a multiplet, due to coupling with the adjacent aromatic protons.[8]

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Method : Electrospray ionization (ESI) is a common technique for this type of molecule.[8]

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

-

Analysis : The analysis in positive ion mode should detect the protonated molecule [M+H]⁺. The measured mass should be compared to the calculated exact mass of C₅H₇FN₃⁺ to confirm the molecular formula.[8]

IR spectroscopy helps identify the functional groups present in the molecule.

-

Sample Preparation : The sample can be analyzed as a thin film on KBr pellets.[9]

-

Analysis : The spectrum should exhibit characteristic absorption bands. Expected peaks include N-H stretching vibrations for the amine groups (typically in the 3200-3500 cm⁻¹ region), C=C and C=N stretching for the aromatic ring (around 1400-1600 cm⁻¹), and a C-F stretching band (typically in the 1000-1300 cm⁻¹ region).

Spectroscopic and Physical Characterization Data

While experimentally derived data for this compound is not widely published, the following table summarizes expected values and characteristics based on its structure and data from analogous compounds.

| Analysis Type | Expected Observations |

| ¹H NMR | Two distinct aromatic proton signals and two broad singlets for the -NH₂ groups. Aromatic signals will show coupling to the ¹⁹F atom. |

| ¹³C NMR | Five aromatic carbon signals. The C-F bond will result in a large coupling constant (¹JCF) for C6. Smaller couplings (²JCF, ³JCF) are expected for C5 and C2/C4.[8][10] |

| ¹⁹F NMR | A single resonance, with splitting due to coupling with H5.[8] |

| HRMS (ESI) | Calculated exact mass for [C₅H₆FN₃+H]⁺ is 128.0624. The experimental value should be within ±5 ppm. |

| IR Spectroscopy | N-H stretches (~3200-3500 cm⁻¹), C=N/C=C stretches (~1400-1600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹).[11] |

| Melting Point | Expected to be a solid at room temperature. Specific value not available in surveyed literature.[5] |

| Appearance | Typically a crystalline solid or powder. |

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom can enhance biological activity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[2]

This compound is a valuable intermediate for synthesizing more complex molecules. The two adjacent amino groups provide a reactive handle for constructing fused heterocyclic systems, such as imidazopyridines or quinoxalines, which are common cores in pharmacologically active compounds.

Caption: Logical relationship showing the utility of this compound in drug discovery.

The ortho-diamine functionality allows for cyclization reactions with various electrophiles (e.g., dicarbonyls, carboxylic acids) to build diverse molecular libraries for screening against biological targets like protein kinases, which are often implicated in diseases such as cancer and Alzheimer's disease.[12]

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H6FN3 | CID 12275776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:60186-24-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 11. Pyridine [webbook.nist.gov]

- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Fluoropyridine-3,4-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-3,4-diamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine ring, amino groups, and a fluorine atom, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is therefore essential for optimizing synthetic methodologies and ensuring the efficient development of new chemical entities.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines a qualitative solubility assessment based on the expected behavior of similar chemical structures. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, enabling researchers to generate accurate data for their specific applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60186-24-5[1] |

| Molecular Formula | C5H6FN3[1] |

| Molecular Weight | 127.12 g/mol [1] |

| Appearance | Typically an off-white to yellow or brown powder/crystalline solid. |

| Melting Point | Not well-documented in publicly available sources. |

| Boiling Point | Not well-documented in publicly available sources. |

| pKa | The presence of two amino groups suggests basic character. |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature or publicly accessible databases. However, based on the polarity imparted by the amino groups and the pyridine nitrogen, a qualitative solubility profile can be inferred. A related compound, (6-Fluoropyridin-3-yl)methanamine dihydrochloride, is described as being soluble in polar solvents. This suggests that this compound will exhibit similar behavior.

The following table summarizes the anticipated qualitative solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A highly polar aprotic solvent capable of forming strong hydrogen bonds with the amino groups. |

| N,N-Dimethylformamide (DMF) | High | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |

| Methanol | High | Soluble | A polar protic solvent that can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Ethanol | High | Soluble | Similar to methanol, this polar protic solvent is expected to be a good solvent for this compound. |

| Acetonitrile | Medium | Moderately Soluble | A polar aprotic solvent with a moderate dielectric constant; solubility may be lower than in more polar solvents. |

| Tetrahydrofuran (THF) | Medium | Sparingly Soluble | A less polar ether-based solvent, likely to be a poorer solvent than alcohols or dipolar aprotic solvents. |

| Dichloromethane (DCM) | Medium | Sparingly Soluble | A solvent of moderate polarity; solubility is expected to be limited. |

| Toluene | Low | Insoluble | A non-polar aromatic hydrocarbon, unlikely to effectively solvate the polar diamine. |

| Hexane | Low | Insoluble | A non-polar aliphatic hydrocarbon, expected to be a very poor solvent for this polar compound. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols should be followed. The following outlines a common and effective method.

Gravimetric Method (Shake-Flask)

This is a widely used and straightforward method for determining equilibrium solubility.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.

-

High-Performance Liquid Chromatography (HPLC) Method

For more accurate and high-throughput solubility determination, an HPLC-based method is recommended.

1. Materials and Equipment:

-

Same as the gravimetric method, plus:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase solvents

2. Procedure:

-

Preparation of Saturated Solution and Filtration:

-

Follow the same procedure as the gravimetric method to prepare the saturated solution and filter it.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

-

Sample Analysis:

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for experimental solubility determination.

Conclusion

References

6-Fluoropyridine-3,4-diamine: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoropyridine-3,4-diamine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom and two adjacent amino groups on a pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These resulting scaffolds are known to exhibit a broad spectrum of biological activities, positioning this compound as a critical starting material in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the generation of bioactive molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 60186-24-5 |

| Molecular Formula | C₅H₆FN₃ |

| Molecular Weight | 127.12 g/mol |

| Boiling Point | 380.6 ± 37.0 °C at 760 mmHg |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C(=C(N)N=C1)F)N |

| InChI | InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,7-8H2 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the introduction of the fluorine atom and the amino groups onto the pyridine core. While specific proprietary methods exist, a general and illustrative synthetic approach is the Balz-Schiemann reaction starting from an appropriate aminopyridine precursor. This method involves diazotization of an amino group followed by fluorination.

A plausible synthetic pathway could involve the following key transformations:

-

Nitration of a suitable pyridine derivative to introduce nitro groups.

-

Selective reduction of one nitro group to an amino group.

-

Halogenation to introduce a precursor for the fluorine atom.

-

Nucleophilic aromatic substitution to introduce the fluorine atom.

-

Reduction of the remaining nitro group to yield the final diamine product.

Due to the activating effect of the amino groups, direct fluorination can also be a viable strategy under specific conditions.

Applications in Heterocyclic Synthesis: The Gateway to Imidazo[4,5-b]pyridines

The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. The adjacent amino groups provide a reactive moiety for cyclization reactions with various electrophiles.

A key transformation is the reaction with formic acid or its derivatives to yield 7-fluoro-3H-imidazo[4,5-b]pyridine. This reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Synthesis of 7-fluoro-3H-imidazo[4,5-b]pyridine

The following protocol describes a general procedure for the synthesis of 7-fluoro-3H-imidazo[4,5-b]pyridine from this compound.

Materials:

-

This compound

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

-

Carefully add an excess of formic acid to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the excess formic acid under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic workflow for the preparation of 7-fluoro-3H-imidazo[4,5-b]pyridine.

The Advent of Fluorinated Pyridinediamines: A Technical Deep Dive into Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide has been compiled, detailing the discovery, history, and development of fluorinated pyridinediamines, a promising class of compounds with significant therapeutic potential. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of these molecules, from their conceptual origins to their synthesis and biological activity.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing drug-like properties. In the context of pyridinediamines, this modification has led to the development of novel compounds with potentially improved efficacy and pharmacokinetic profiles. This guide traces the historical evolution of this chemical class, building upon the foundation of well-known pyridinediamines like minoxidil.

From Hypertension to Hair Growth: The Genesis of Pyridinediamines

The story of pyridinediamines in medicine is famously exemplified by minoxidil. Initially developed by the Upjohn company in the late 1950s as a potential treatment for ulcers, it was serendipitously discovered to be a potent vasodilator.[1] This led to its approval as an oral medication for severe hypertension under the trade name Loniten.[1] However, an unexpected side effect, hypertrichosis (excessive hair growth), was frequently observed in patients.[1] This observation pivoted the research focus, culminating in the development of a topical formulation of minoxidil, famously known as Rogaine®, for the treatment of androgenic alopecia.[1]

Minoxidil's mechanism of action as a potassium channel opener is central to its therapeutic effects.[2][3][4] Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[4][5] In the context of hair growth, this mechanism is thought to improve microcirculation around hair follicles, prolong the anagen (growth) phase of the hair cycle, and stimulate follicular proliferation and differentiation.[3][4][6]

The Emergence of Fluorinated Analogs: Seeking Enhanced Properties

The success of minoxidil spurred further research into analogous structures with potentially superior characteristics. The introduction of fluorine into the pyridinediamine scaffold represents a key advancement in this area. A notable example is the development of 5-fluorinated minoxidil analogues. A key patent in this area highlights that the 5-fluoro substitution on the pyrimidine ring was a challenging synthetic feat. This novel series of 5-fluorinated minoxidil analogues was found to be useful in treating cardiovascular disorders and alopecia.

Another significant development in the realm of fluorinated potassium channel openers is the discovery of flocalin, a fluorinated derivative of pinacidil. Pinacidil itself was developed from early research on pyridylthioureas and cyanoguanidines as antihypertensive agents.[7] Flocalin emerged from efforts to create new, potent, and potentially safer potassium channel openers.

Synthesis of Fluorinated Pyridinediamines: A Methodological Overview

The synthesis of fluorinated pyridinediamines involves multi-step chemical processes. A crucial starting material for many pyridinediamine derivatives is 2,4-diamino-6-chloropyrimidine. This intermediate can be synthesized from readily available precursors like guanidine hydrochloride and ethyl cyanoacetate.[8]

General Synthesis of 2,4-diamino-6-chloropyrimidine: A common route involves the condensation of guanidine with a cyanoacetate derivative to form a diaminohydroxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[8][9][10]

Synthesis of Minoxidil and its Analogs: The synthesis of minoxidil typically involves the reaction of 2,4-diamino-6-chloropyrimidine-3-oxide with piperidine.[11][12][13][14] The N-oxide functionality is crucial for its biological activity.

Introduction of Fluorine: The introduction of a fluorine atom onto the pyridine or pyrimidine ring can be achieved through various fluorination techniques. One common method is the Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and subsequently displaced by fluoride. A general protocol for copper-mediated fluoro-deamination has been developed for the fluorination of diverse aromatic substrates.[15]

Illustrative Synthesis of a Fluorinated Pyridinediamine (Conceptual): A potential synthetic route to a 5-fluorinated pyridinediamine could involve the synthesis of a 5-amino-pyridinediamine precursor, followed by a diazotization-fluorination sequence.

Quantitative Analysis of Biological Activity

The biological activity of fluorinated pyridinediamines is a key area of investigation. The data below summarizes the activity of flocalin, a fluorinated potassium channel opener.

| Compound | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Flocalin | Voltage-gated Na⁺ channels (VGSC) | Whole-cell patch-clamp on neonatal rat cardiac myocytes | IC₅₀ = 17.4 µM | [16] |

| Flocalin | L-type voltage-gated Ca²⁺ channels (VGCC) | Whole-cell patch-clamp on neonatal rat cardiac myocytes | IC₅₀ = 24.1 µM | [16] |

| Flocalin | ATP-sensitive K⁺ channels (KATP) | EC₅₀ = 8 µM | [16] |

Experimental Protocols

Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide

This protocol is based on a described method for the synthesis of a key intermediate for minoxidil.[11]

-

Step 1: Preparation of 2,4-diamino-6-chloropyrimidine. 2,4-diamino-6-hydroxypyrimidine is reacted with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine.[8][9]

-

Step 2: N-Oxidation. 144.5 g of 2,4-diamino-6-chloropyrimidine is suspended in 2000 ml of ethanol.[11] The suspension is warmed to 35°C with stirring to dissolve most of the material.[11] The mixture is then cooled to 6°-8°C.[11]

-

Step 3: Addition of Oxidizing Agent. At 6°-8°C, 175 ml of 40% peracetic acid in glacial acetic acid is added dropwise over 40 minutes.[11] The mixture is stirred at this temperature for an additional 30 minutes.[11]

-

Step 4: Reaction and Isolation. The mixture is allowed to warm to room temperature and stirred for 3 hours.[11] 2000 ml of petroleum ether is added, and the mixture is stirred for 1 hour and then left to stand overnight.[11] The resulting precipitate, 2,4-diamino-6-chloro-pyrimidine-3-oxide, is filtered, washed with petroleum ether, and dried.[11] Recrystallization can be performed to obtain the analytically pure product with a melting point of 193°C.[11]

Signaling Pathways and Logical Relationships

The primary mechanism of action for minoxidil and its fluorinated analogs involves the opening of ATP-sensitive potassium channels (KATP). This leads to a cascade of downstream effects.

Caption: ATP-Sensitive K+ Channel Opening Pathway by Fluorinated Pyridinediamines.

The workflow for the discovery and development of these compounds follows a logical progression from initial synthesis to preclinical and clinical evaluation.

Caption: Drug Discovery Workflow for Fluorinated Pyridinediamines.

The exploration of fluorinated pyridinediamines represents a vibrant and evolving area of medicinal chemistry. The strategic introduction of fluorine offers a promising avenue for the development of new therapeutics with enhanced properties, building on the legacy of pioneering drugs like minoxidil. This technical guide provides a foundational understanding for researchers and developers poised to contribute to the next generation of these important compounds.

References

- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 2. Minoxidil - Wikipedia [en.wikipedia.org]

- 3. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. generolon.com [generolon.com]

- 5. Minoxidil sulphate: origin, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 6. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinacidil: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 10. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 15. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Fluoropyridine-3,4-diamine Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining 6-Fluoropyridine-3,4-diamine, a valuable scaffold in medicinal chemistry. Due to the limited availability of direct synthetic procedures in published literature, this document outlines proposed synthetic pathways based on established methodologies for analogous fluorinated and aminated pyridine compounds. Detailed experimental protocols, data from related reactions, and workflow visualizations are presented to aid researchers in the design and execution of synthetic routes toward this target molecule and its derivatives.

Introduction

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Pyridine and its derivatives are prevalent heterocyclic motifs in numerous approved drugs. The specific substitution pattern of this compound, featuring a fluorine atom and two vicinal amino groups, presents a unique chemical space for the development of novel therapeutic agents. The amino groups provide handles for a wide range of derivatization, enabling the exploration of structure-activity relationships (SAR).

This guide explores logical and scientifically sound synthetic approaches to this compound, leveraging known transformations such as electrophilic nitration, nucleophilic aromatic substitution, and rearrangement reactions.

Proposed Synthetic Pathways to this compound

Two primary retrosynthetic strategies are proposed, starting from commercially available or readily accessible precursors.

Strategy 1: Nitration of an N-Acyl-6-fluoropyridin-3-amine Intermediate

This multi-step approach focuses on the regioselective introduction of nitro groups onto a protected aminopyridine ring, followed by reduction. The acetamido group is a well-established directing group for electrophilic substitution on the pyridine ring.

Caption: Proposed synthesis of this compound via nitration.

Strategy 2: Hofmann or Curtius Rearrangement from a Carboxylic Acid Precursor

This strategy involves the conversion of a carboxylic acid or its corresponding amide into an amino group. This can be a powerful method for installing an amino group at a specific position.

Caption: Synthesis of this compound via rearrangement.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed syntheses, based on procedures reported for analogous compounds.

Strategy 1: Detailed Protocols

Step 1: Synthesis of N-(6-Fluoropyridin-3-yl)acetamide

-

Reaction: Acetylation of 6-Fluoropyridin-3-amine.

-

Procedure: To a solution of 6-fluoropyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(6-Fluoro-4-nitropyridin-3-yl)acetamide

-

Reaction: Nitration of N-(6-Fluoropyridin-3-yl)acetamide.

-

Procedure: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add N-(6-fluoropyridin-3-yl)acetamide (1.0 eq). The reaction temperature should be carefully maintained between 0-10 °C. After the addition is complete, stir the mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 6-Fluoro-4-nitropyridin-3-amine

-

Reaction: Hydrolysis of the acetamide.

-

Procedure: Suspend N-(6-fluoro-4-nitropyridin-3-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a base to precipitate the product. Filter the solid, wash with water, and dry to obtain 6-fluoro-4-nitropyridin-3-amine.

Step 4: Synthesis of 6-Fluoro-3,4-dinitropyridine (Alternative to Steps 2 & 3)

-

Reaction: Direct dinitration (less likely to be selective).

-

Procedure: While less selective, direct dinitration of a suitable precursor might be attempted. This would involve stronger nitrating conditions (e.g., a mixture of nitric acid and oleum) and careful temperature control. The separation of isomers would be a significant challenge.

Step 5: Synthesis of this compound

-

Reaction: Reduction of the dinitro compound or sequential reduction of the nitrated amino intermediate.

-

Procedure: Dissolve the dinitro- or nitroamino-pyridine precursor in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically stirred at room temperature until the starting material is consumed. After the reaction, if using SnCl2, the mixture is basified to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated to yield the diamine.

Strategy 2: Detailed Protocols

Step 1: Synthesis of 6-Fluoropyridine-3-carboxamide

-

Reaction: Amidation of 6-Fluoropyridine-3-carboxylic acid.

-

Procedure: Activate 6-fluoropyridine-3-carboxylic acid (1.0 eq) with a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) in an anhydrous solvent like dichloromethane or DMF. Then, add a source of ammonia, such as ammonium chloride with a base (e.g., triethylamine) or aqueous ammonia, and stir the reaction at room temperature overnight. Work-up typically involves washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

Step 2: Synthesis of 6-Fluoropyridin-3-amine via Hofmann or Curtius Rearrangement

-

Hofmann Rearrangement: Treat 6-fluoropyridine-3-carboxamide (1.0 eq) with a solution of bromine (1.1 eq) in aqueous sodium hydroxide at low temperature (0-5 °C). The reaction mixture is then slowly warmed to room temperature and may require heating to complete the rearrangement.

-

Curtius Rearrangement: Convert 6-fluoropyridine-3-carboxylic acid to the corresponding acyl azide by reacting it with diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene or tert-butanol) to induce the rearrangement to an isocyanate, which can be subsequently hydrolyzed with acid to the amine.

The subsequent steps of acetylation, nitration, hydrolysis, and reduction would follow similar procedures as outlined in Strategy 1.

Quantitative Data from Analogous Reactions

The following tables summarize typical reaction conditions and yields for key transformations on similar pyridine-based substrates, providing a reference for optimizing the synthesis of this compound.

Table 1: Nitration of Acylaminopyridines

| Starting Material | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |

| N-acetyl-2-aminopyridine | HNO₃/H₂SO₄ | H₂SO₄ | 0-25 | 3 | 85-90 | Synthesis of 2-amino-5-nitropyridine |

| N-acetyl-3-aminopyridine | KNO₃/H₂SO₄ | H₂SO₄ | 25 | 12 | 70-80 | Standard nitration procedures |

Table 2: Reduction of Dinitropyridines

| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,6-Dichloro-3,5-dinitropyridine | SnCl₂·2H₂O / HCl | Ethanol | Reflux | 4 | >90 | Reduction of aromatic nitro groups | | 2-Chloro-3,5-dinitropyridine | H₂ / Pd-C | Ethanol | 25 | 6 | >95 | Catalytic hydrogenation |

Table 3: Hofmann Rearrangement of Pyridinecarboxamides

| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | | Nicotinamide (Pyridine-3-carboxamide) | Br₂ / NaOH | H₂O | 0-70 | 2 | 75-85 | Synthesis of 3-aminopyridine |

Synthesis of Analogs and Derivatives

The synthetic routes described above can be adapted to produce a variety of analogs of this compound.

-

Ring-Substituted Analogs: By starting with appropriately substituted fluoropyridines (e.g., methylated, halogenated), analogs with additional functional groups on the pyridine ring can be synthesized.

-

Derivatization of the Diamine: The resulting this compound is a versatile intermediate for further functionalization. The two amino groups can react with a wide range of electrophiles to generate libraries of derivatives.

The Strategic Role of 6-Fluoropyridine-3,4-diamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyclic scaffolds has become a cornerstone of rational drug design. The pyridine nucleus, a prevalent motif in numerous FDA-approved drugs, offers a versatile template for molecular exploration. When functionalized with a fluorine atom and vicinal diamine groups, as in the case of 6-Fluoropyridine-3,4-diamine, it transforms into a highly valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, with a particular focus on its utility in the development of kinase inhibitors.

Synthesis and Physicochemical Properties

This compound is a synthetically accessible intermediate, though detailed protocols for its direct synthesis are not abundantly available in public literature, it is offered by several chemical suppliers as a valuable intermediate for medicinal chemistry. Its structure combines the electron-withdrawing nature of the fluorine atom, which can modulate the pKa of the pyridine nitrogen and influence metabolic stability, with the nucleophilic character of the adjacent amino groups. This unique electronic arrangement makes it an ideal precursor for the construction of fused heterocyclic systems.

Core Application: Synthesis of Imidazo[4,5-c]pyridines

A primary application of this compound in medicinal chemistry is its role as a key precursor for the synthesis of substituted imidazo[4,5-c]pyridines. This bicyclic heteroaromatic scaffold is a bioisostere of purines and is found in a variety of biologically active molecules. The most common synthetic strategy involves the condensation and subsequent cyclization of the diamine with various electrophilic partners.

General Synthetic Workflow:

The synthesis of imidazo[4,5-c]pyridine derivatives from this compound typically follows a well-established reaction pathway. The vicinal diamines readily undergo condensation with aldehydes or carboxylic acids (or their derivatives) to form an intermediate which then cyclizes to the fused imidazole ring.

Application in Kinase Inhibitor Discovery

The imidazo[4,5-c]pyridine scaffold derived from this compound has proven to be a privileged structure in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

A notable example of the application of this compound is in the synthesis of a series of potent cyclin-dependent kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: Synthesis of a Representative Imidazo[4,5-c]pyridine-based Kinase Inhibitor

The following protocol is a representative example of how this compound can be utilized to synthesize a substituted imidazo[4,5-c]pyridine, which can then be further functionalized. This process typically involves a condensation reaction followed by cyclization.

Step 1: Condensation and Cyclization

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added the desired aldehyde or a carboxylic acid derivative (1.0-1.2 eq).

-

If an aldehyde is used, an oxidizing agent like sodium metabisulfite may be added.

-

The reaction mixture is heated to reflux for a period of 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-substituted-6-fluoro-1H-imidazo[4,5-c]pyridine.

Step 2: Further Functionalization (e.g., N-alkylation)

-

To a solution of the 2-substituted-6-fluoro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), is added a base (e.g., potassium carbonate, 2.0 eq).

-

The appropriate alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the electrophile.

-

Reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product is purified by column chromatography or recrystallization.

Signaling Pathways and Biological Activity

Derivatives of this compound, particularly the resulting imidazo[4,5-c]pyridines, have been investigated as inhibitors of various kinases involved in cell cycle regulation and oncogenic signaling. For instance, selective CDK4/6 inhibitors have shown significant efficacy in the treatment of certain types of breast cancer.[1] The general mechanism of action for such inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the cell from progressing from the G1 to the S phase of the cell cycle.

Table 1: Representative Biological Activity of Diaminopyridine-derived Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 3,6-diamino-1H-pyrazolo[3,4-b]pyridines | DYRK1A | 11 | [2] |

| CDK5 | 0.41 | [2] | |

| GSK-3 | 1.5 | [2] |

Note: The data presented is for a related class of diaminopyridine derivatives and serves to illustrate the potential of this scaffold in kinase inhibitor design.

Conclusion

This compound stands out as a strategically important building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core and vicinal diamine functionalities provides a facile entry into the synthesis of imidazo[4,5-c]pyridines and other fused heterocyclic systems. These scaffolds are of high interest in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer and other proliferative diseases. Further exploration of the structure-activity relationships of derivatives of this compound is warranted and holds the potential to yield novel and potent therapeutic agents. The synthetic accessibility and the proven biological relevance of its derivatives make this compound a valuable tool for medicinal chemists in the ongoing quest for innovative medicines.

References

Methodological & Application

Synthesis Protocol for 6-Fluoropyridine-3,4-diamine: An Application Note for Researchers

Abstract

This document provides a detailed synthesis protocol for 6-Fluoropyridine-3,4-diamine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust four-step synthetic pathway commencing from commercially available 2,6-dichloropyridine. The protocol includes nitration, selective amination, fluorination, and a final reduction step. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide to the preparation of this key intermediate. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This protocol details a reliable method for the laboratory-scale synthesis of this important compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-step process, which is outlined below. The workflow is also visualized in the accompanying diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This initial step involves the nitration of 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2,6-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The precipitate formed is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to yield 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

This step involves the selective amination of the 2-position of 2,6-dichloro-3-nitropyridine. The ammonolysis is carried out using a solution of aqueous ammonia in methanol.[1]

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Aqueous Ammonia

-

Methanol

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in methanol in a pressure vessel.

-

Add aqueous ammonia to the solution.

-

Seal the vessel and heat the mixture to 35-40 °C with stirring.

-

Maintain the reaction at this temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum to obtain 2-Amino-6-chloro-3-nitropyridine.

Step 3: Synthesis of 2-Amino-6-fluoro-3-nitropyridine